2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol
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Overview
Description
2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]quinoxaline core, which is a fused bicyclic structure containing nitrogen atoms. The presence of the sulfonyl group attached to the 4-methylphenyl ring and the ethanol moiety makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]quinoxaline core.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate with an ethanol derivative under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Alkyl halides, triethylamine, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-indole-1-yl}ethanol: Similar structure with an indole core instead of pyrrolo[2,3-b]quinoxaline.
2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-1-yl}ethanol: Similar structure with a pyrrolo[2,3-b]pyridine core.
Uniqueness
2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol is unique due to its specific combination of functional groups and the pyrrolo[2,3-b]quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-amino-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-6-8-13(9-7-12)27(25,26)17-16-19(23(10-11-24)18(17)20)22-15-5-3-2-4-14(15)21-16/h2-9,24H,10-11,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHCSXUNBXKJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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